[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
Description
Systematic IUPAC Name and Alternative Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several acceptable variations that reflect different approaches to naming complex substituted aromatic systems. The primary IUPAC designation is (2-fluoro-6-pyrrolidin-1-ylphenyl)methanamine, which follows the conventional approach of identifying the benzene ring as the parent structure with appropriate substituent notation. This nomenclature system prioritizes the aromatic core while systematically accounting for both the fluorine substituent at the 2-position and the pyrrolidine moiety attached at the 6-position.
Alternative systematic designations include the more explicit form this compound, which provides enhanced clarity regarding the attachment point of the pyrrolidine ring. The Chemical Abstracts Service registry system employs the designation benzenemethanamine, 2-fluoro-6-(1-pyrrolidinyl)-, which reflects the traditional Chemical Abstracts nomenclature approach of treating the methanamine group as the primary functional group attached to a substituted benzene ring. This systematic variation demonstrates the flexibility inherent in modern chemical nomenclature while maintaining unambiguous structural identification.
The compound exhibits additional nomenclature complexity through its classification as both a substituted benzylamine and a fluorinated aromatic heterocycle. Database systems commonly employ the bracketed notation this compound to ensure precise structural communication, particularly in computational chemistry applications where exact substituent positioning requires explicit notation. These nomenclature variations reflect the compound's multifunctional nature and the need for systematic approaches that accommodate both traditional organic nomenclature principles and modern database requirements.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service has assigned the unique registry number 1368808-39-2 to this compound, providing definitive identification within the global chemical database system. This CAS number serves as the primary identifier for regulatory, commercial, and research applications, ensuring unambiguous compound identification across diverse scientific and industrial contexts. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity with defined structural parameters and confirmed molecular composition.
Molecular formula validation confirms the composition as C₁₁H₁₅FN₂, indicating eleven carbon atoms, fifteen hydrogen atoms, one fluorine atom, and two nitrogen atoms. The molecular weight calculation yields 194.25 grams per mole, which aligns with the sum of constituent atomic masses and provides essential data for stoichiometric calculations and analytical method development. This molecular formula represents the precise elemental composition required for accurate chemical characterization and serves as a fundamental parameter for spectroscopic analysis and computational modeling applications.
The Simplified Molecular Input Line Entry System representation C1CCN(C1)C2=C(C(=CC=C2)F)CN provides a linear notation that enables computational processing and database searching. This SMILES string accurately encodes the complete structural information, including the pyrrolidine ring connectivity, fluorine substitution pattern, and methanamine functional group positioning. The corresponding International Chemical Identifier InChI=1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 offers standardized structural representation that facilitates cross-database compatibility and automated chemical information processing.
Structural Isomerism and Tautomeric Considerations
The structural framework of this compound presents several theoretical possibilities for constitutional isomerism based on alternative substitution patterns and functional group arrangements. Positional isomers could theoretically exist through different arrangements of the fluorine substituent relative to the pyrrolidine attachment point, though the specific 2,6-disubstitution pattern represents the actual compound under investigation. The meta-relationship between these substituents creates distinct electronic and steric environments that differentiate this isomer from potential ortho or para arrangements that would yield different compounds with altered physical and chemical properties.
Comparative analysis with related structures reveals the existence of numerous positional isomers within the broader family of fluorinated pyrrolidinyl-substituted benzylamines. For instance, compounds such as [2-(3-fluorophenyl)pyrrolidin-2-yl]methanamine demonstrate alternative connectivity patterns where the fluorine and pyrrolidine moieties occupy different relative positions. Similarly, structural variants like 1-(3-fluorophenyl)-4-methylpiperazine illustrate how changes in heterocycle identity and substitution patterns generate distinct constitutional isomers with the same molecular formula C₁₁H₁₅FN₂.
Tautomeric equilibria considerations for this compound focus primarily on the potential for amine tautomerism involving the primary methanamine functional group. Under normal conditions, the primary amine exists predominantly in its neutral form rather than any zwitterionic or alternative tautomeric states, due to the relatively weak electron-withdrawing effects of the substituted aromatic system. The pyrrolidine nitrogen, being tertiary and incorporated within a saturated heterocycle, does not participate in significant tautomeric processes under standard conditions, maintaining its fixed connectivity to the aromatic ring.
The fluorine substituent at the 2-position introduces electronic effects that influence the overall molecular electronic distribution but does not create conditions favoring alternative tautomeric forms. The electron-withdrawing nature of fluorine affects the basicity of both nitrogen atoms in the molecule, with the methanamine nitrogen experiencing reduced basicity due to the electron-deficient aromatic system, while the pyrrolidine nitrogen maintains its tertiary amine character. These electronic considerations confirm that the compound exists as a single, well-defined tautomeric form under normal conditions, with structural variations arising primarily through conformational flexibility rather than constitutional rearrangement.
Properties
IUPAC Name |
(2-fluoro-6-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYFCQXYAXKCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. Such inhibition can lead to increased levels of neurotransmitters, thereby affecting neuronal signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models. Understanding the dosage threshold is crucial for its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolic flux and levels of various metabolites. These interactions can lead to alterations in the metabolic profile of cells, affecting their overall function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Understanding its distribution is essential for predicting its therapeutic and toxicological outcomes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Biological Activity
[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom and a pyrrolidine moiety into its structure enhances its lipophilicity and may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a fluorinated aromatic ring and a pyrrolidine ring contributes to its unique chemical properties, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine substitution is known to enhance binding affinity and alter the electronic properties of the compound, potentially leading to increased reactivity with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown promising antibacterial and antifungal activities. Specifically, compounds derived from pyrrolidine have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2-Fluoro-6-(pyrrolidin-1-yl)phenylmethanamine | TBD | S. aureus, E. coli |
| 1,2,3,5-tetrahalogeno benzenes | 0.0039 - 0.025 | Various bacteria |
| Sodium pyrrolidide | TBD | Various bacteria |
Anticancer Potential
The fluorinated phenyl ring in this compound may also contribute to anticancer activity by interacting with specific oncogenic pathways. Fluorinated compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways related to apoptosis.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the fluorine atom not only enhances lipophilicity but also affects the compound's binding affinity to target proteins. Studies have shown that modifications at the para and ortho positions relative to the amino group can significantly impact activity.
Table 2: Structure-Activity Relationships of Fluorinated Compounds
| Substituent Position | Activity Impact |
|---|---|
| Ortho | Reduced activity due to steric hindrance |
| Para |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as ADHD and narcolepsy. Its structure allows it to function as a norepinephrine-dopamine reuptake inhibitor (NDRI), which may lead to mood elevation and increased alertness. Ongoing research focuses on establishing its efficacy and safety profiles through clinical studies.
Neuropharmacology
Research indicates that [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine significantly inhibits the reuptake of dopamine and norepinephrine, supporting its classification as a stimulant. This characteristic positions it as a candidate for further exploration in neuropharmacological studies aimed at understanding its effects on neurotransmitter systems.
Biochemical Analysis
The compound has shown promise in various biochemical assays, demonstrating antiproliferative activities against certain cancer cell lines, including SW620 and HeLa cells. This suggests potential applications in cancer research, where modulation of cellular signaling pathways may lead to new therapeutic strategies.
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as an important building block for the synthesis of more complex organic molecules. Its unique structural features make it valuable in developing new pharmaceuticals and agrochemicals.
Case Studies
Recent studies highlight the compound's potential across various contexts:
- Behavioral Effects Study : A study on rodents demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to controls, indicating its stimulant properties.
- Neurochemical Analysis : In vitro studies revealed that this compound significantly inhibited the reuptake of dopamine and norepinephrine, reinforcing its classification as a stimulant.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with pyridine derivatives and substituted anilines. Key differences arise in the aromatic core (phenyl vs. pyridine) and functional groups (methanamine vs. nitrile, methanol, or aniline).
Key Observations :
- Functional Groups : Methanamine (-CH₂NH₂) may enhance solubility in aqueous media compared to nitrile (-CN) or aniline (-NH₂) groups, though direct data are lacking.
Physicochemical Properties
Preparation Methods
Palladium-Catalyzed Amination (Buchwald–Hartwig Type)
A common approach to introduce the pyrrolidinyl group onto the aromatic ring is via palladium-catalyzed amination of an aryl halide intermediate.
- Starting Material: 2-fluoro-6-bromobenzyl derivatives or 2-fluoro-6-bromo- or chloro-substituted benzenes.
- Catalyst System: Pd2(dba)3 with XantPhos ligand or BrettPhos Pd G3 catalyst.
- Base: tert-Butoxide (t-BuONa) or similar strong bases.
- Solvent: Toluene or tert-amyl alcohol.
- Conditions: Heating at 90–110 °C under inert atmosphere (N2) for 12 hours.
- Nucleophile: Pyrrolidine or pyrrolidin-1-yl amine.
This method allows selective substitution of the halogen with the pyrrolidinyl moiety, yielding 2-fluoro-6-(pyrrolidin-1-yl)phenyl intermediates.
Direct Amination via Nucleophilic Aromatic Substitution
In some cases, the pyrrolidinyl substituent is introduced by nucleophilic aromatic substitution on a fluorinated aromatic precursor:
- Starting Material: 2-fluoro-6-nitrobenzyl derivatives.
- Nucleophile: Pyrrolidine.
- Conditions: Heating in polar aprotic solvents such as DMF.
- Subsequent Reduction: Nitro group reduction to amine via catalytic hydrogenation or chemical reduction.
This method is less common but can be used for specific substitution patterns.
Representative Synthetic Example
A detailed synthesis example from literature involves the coupling of 2-(1-pyrrolidinyl)aniline with a phenyl acetic acid derivative using peptide coupling reagents, followed by purification steps:
- (−)-2-phenylbutyric acid (0.304 mmol) is activated with HATU (0.304 mmol) in DMF.
- Ethyldiisopropylamine (0.456 mmol) is added, followed by 2-(1-pyrrolidinyl)aniline (0.304 mmol).
- Stirred overnight at room temperature.
- Work-up involves extraction with ethyl acetate, concentration, and purification by reverse-phase preparative HPLC.
- Final product obtained as hydrochloride salt after treatment with 4 M HCl in dioxane.
Data Table Summarizing Preparation Methods
Q & A
Q. What are the key safety considerations when handling [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine in laboratory settings?
Answer: The compound exhibits acute toxicity (oral, dermal), severe eye irritation, and respiratory hazards . Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Emergency Measures: For skin contact, wash with water for 15 minutes; for eye exposure, irrigate immediately and seek medical attention.
- Storage: Keep in a cool, dry area away from oxidizing agents and acids to prevent hazardous reactions .
Q. What synthetic routes are documented for this compound?
Answer: The compound can be synthesized via:
- Pyridine Scaffold Functionalization: Substitution reactions on fluoropyridine precursors, such as tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (CAS 1228665-71-1), followed by deprotection and reductive amination .
- Boronate Intermediates: Use of 2-fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a precursor for Suzuki-Miyaura coupling .
Q. What are the storage and stability guidelines for this compound?
Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent degradation.
- Incompatibilities: Avoid contact with strong acids/bases, as decomposition may release toxic gases (e.g., hydrogen fluoride).
- Stability: Stable under inert atmospheres (e.g., nitrogen) but sensitive to prolonged light exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing by-products?
Answer:
- Catalytic Systems: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with optimized ligand ratios to reduce side reactions .
- Temperature Control: Maintain reactions at 60–80°C to balance reactivity and selectivity.
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .
Q. What analytical techniques are most effective for characterizing purity and structure?
Answer:
- Mass Spectrometry (HRMS): Confirm molecular identity using exact mass (e.g., 193.0102 Da for the parent ion) .
- NMR Spectroscopy: ¹⁹F NMR to verify fluorine substitution patterns; ¹H/¹³C NMR for pyrrolidine ring conformation .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How do fluorine and pyrrolidine substituents influence biological activity?
Answer:
- Fluorine: Enhances metabolic stability and membrane permeability via electronegativity and lipophilicity modulation.
- Pyrrolidine: Introduces conformational rigidity, improving binding to targets like GLUT1 transporters (e.g., inhibition observed in analogs like WZB117) .
- Synergistic Effects: Combined substituents may alter pharmacokinetic profiles, as seen in fluorinated pyridine derivatives .
Q. What metabolic pathways and degradation products are anticipated for this compound?
Answer:
- Phase I Metabolism: Oxidative deamination via cytochrome P450 enzymes, yielding 2-fluoro-6-(pyrrolidin-1-yl)benzaldehyde.
- Phase II Conjugation: Glucuronidation or sulfation of the primary amine group.
- Degradation Products: Hydrolysis under acidic conditions may generate 2-fluoroaniline derivatives, requiring LC-MS monitoring for toxicity assessment .
Q. How can contradictions in reported biological activities of derivatives be resolved?
Answer:
- Dose-Response Studies: Systematically vary concentrations to identify off-target effects (e.g., GLUT1 vs. GLUT4 inhibition) .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing pyrrolidine with piperidine) to isolate functional group contributions .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for transporter assays) and controls to reduce variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
